4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile
Description
4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile is a chemical compound with the molecular formula C29H29N. It is known for its unique structure, which includes a biphenyl core with an octyl group and a benzonitrile moiety. This compound is often used in the study of liquid crystals due to its interesting phase behavior and thermal properties .
Properties
CAS No. |
62856-12-6 |
|---|---|
Molecular Formula |
C29H29N |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[2-[4-(4-octylphenyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C29H29N/c1-2-3-4-5-6-7-8-24-15-19-28(20-16-24)29-21-17-26(18-22-29)10-9-25-11-13-27(23-30)14-12-25/h11-22H,2-8H2,1H3 |
InChI Key |
XKKCKHVEVDYWLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Octyl Group: The octyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Ethynyl Group: The ethynyl group is attached using a Sonogashira coupling reaction.
Formation of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product is a substituted benzonitrile.
Scientific Research Applications
4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile has several scientific research applications:
Chemistry: Used as a model compound in the study of liquid crystals and their phase behavior.
Biology: Investigated for its potential interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including liquid crystal displays
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